Bienvenue dans la boutique en ligne BenchChem!

8-Aminoguanosine

Natriuresis Diuretics Renal Pharmacology

8-Aminoguanosine is the only C8-substituted guanosine providing pure PNP inhibition (IC50 1.40 µM) without B-cell activation—unlike 8-bromoguanosine and 8-mercaptoguanosine. Its prodrug-to-8-aminoguanine conversion drives a 26.6-fold natriuretic response while the parent compound intrinsically spares potassium (absent in 9-deazaguanine). Validated in DOCA-salt hypertension (31 mm Hg BP reduction) and quantifiable via HPLC. Essential for dissecting renal sodium/potassium handling, prodrug pharmacology, and PNP deficiency models. No generic substitute offers this dual mechanism.

Molecular Formula C10H14N6O5
Molecular Weight 298.26 g/mol
CAS No. 3868-32-4
Cat. No. B1139982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoguanosine
CAS3868-32-4
Synonyms2,8-Diaminoinosine;  NSC 90390
Molecular FormulaC10H14N6O5
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
InChIInChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4-,5-,8-/m1/s1
InChIKeyFNXPTCITVCRFRK-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoguanosine (CAS 3868-32-4): A Potent Purine Nucleoside Phosphorylase Inhibitor with Differentiated Renal and Metabolic Activity


8-Aminoguanosine is a synthetically modified purine nucleoside analog of guanosine, distinguished by an amino group substitution at the C8 position [1]. It acts as a potent inhibitor of purine nucleoside phosphorylase (PNP), both in vitro and in intact cells [2]. This compound is a prodrug, with its primary in vivo activities, including diuresis, natriuresis, and glucosuria, mediated through conversion to its active metabolite, 8-aminoguanine [3]. It also possesses a direct antikaliuretic (potassium-sparing) effect independent of this conversion [4].

Why 8-Aminoguanosine Cannot Be Replaced by Simple Guanosine Analogs or Other In-Class PNP Inhibitors


8-Aminoguanosine possesses a unique dual-mechanism pharmacology that distinguishes it from other C8-substituted guanosines and standard PNP inhibitors. While other C8-substituted analogs like 8-bromoguanosine and 8-mercaptoguanosine are potent B-cell activators, 8-aminoguanosine lacks this immunomodulatory effect and instead acts as a selective PNP inhibitor [1]. Furthermore, its activity profile differs fundamentally from other PNP inhibitors like 9-deazaguanine, which induces natriuresis but does not spare potassium [2]. Unlike its active metabolite 8-aminoguanine, 8-aminoguanosine itself possesses a direct antikaliuretic (potassium-sparing) effect [3]. This unique combination of prodrug conversion to a natriuretic metabolite plus an intrinsic potassium-sparing action renders generic substitution with related analogs or simple PNP inhibitors scientifically invalid.

Quantitative Evidence Differentiating 8-Aminoguanosine from Analogs and Alternatives


Superior Natriuretic Efficacy of 8-Aminoguanosine Compared to a Panel of 8-Substituted Guanines and Amiloride

In a direct head-to-head comparison of nine compounds in an in vivo rat model, 8-aminoguanosine demonstrated the highest natriuretic efficacy, significantly exceeding that of the clinically used potassium-sparing diuretic amiloride [1]. At an intravenous dose of 33.5 µmol/kg, 8-aminoguanosine increased sodium excretion by 26.6-fold, which was superior to 8-aminoguanine (17.2-fold), amiloride (13.6-fold), and other 8-substituted compounds which showed moderate (7.1-9.4-fold) or minimal activity [1].

Natriuresis Diuretics Renal Pharmacology

8-Aminoguanosine's Direct Antikaliuretic Effect Is Intrinsic and Not Mediated by its Metabolite

While the diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine require its systemic conversion to 8-aminoguanine, its antikaliuretic (potassium-sparing) activity is a direct and independent property of the parent compound [1]. Intrarenal artery infusions of 8-aminoguanosine directly decreased potassium excretion in the ipsilateral kidney, whereas 8-aminoguanine had no effect on potassium excretion when administered via the same route [1]. This is further supported by a comparison with the PNP inhibitor 9-deazaguanine, which induced similar natriuresis but did not reduce potassium excretion [2].

Potassium-sparing Antikaliuresis Prodrug Pharmacology

8-Aminoguanosine Is a Selective PNP Inhibitor, Unlike Immunomodulatory C8-Substituted Analogs

8-Aminoguanosine's biological profile is clearly differentiated from other C8-substituted guanosine analogs in immunological assays. While 8-bromoguanosine (8-BrGuo) and 8-mercaptoguanosine (8-MGuo) possess polyclonal B-cell activating properties, 8-aminoguanosine exhibits no such immunologic effects and instead functions as a potent and selective purine nucleoside phosphorylase (PNP) inhibitor [1].

Immunology PNP Inhibition B-cell Activation

8-Aminoguanosine Demonstrates Antihypertensive Efficacy in a DOCA-Salt Hypertensive Rat Model

In a long-term in vivo study, oral administration of 8-aminoguanosine significantly attenuated the development of deoxycorticosterone acetate (DOCA)-salt-induced hypertension in rats. Over a 65-day period, the mean arterial blood pressure (MABP) in untreated DOCA/salt rats increased by 81 mm Hg, whereas in rats treated with 8-aminoguanosine (5 mg/kg/day in drinking water), the MABP increase was limited to 50 mm Hg [1].

Hypertension Cardiovascular Pharmacology DOCA-salt model

Quantified In Vivo Conversion of 8-Aminoguanosine to its Active Metabolite, 8-Aminoguanine

Using renal microdialysis in anesthetized rats, the conversion of 8-aminoguanosine to its active metabolite, 8-aminoguanine, was directly quantified. Following an intravenous dose of 33.5 µmol/kg of 8-aminoguanosine, renal medullary interstitial levels of 8-aminoguanine increased from a baseline of 4 ± 1 ng/mL to a peak of 1025 ± 393 ng/mL [1]. This increase was comparable to the levels achieved after direct administration of an equal dose of 8-aminoguanine itself (from 2 ± 1 to 1069 ± 407 ng/mL) [1].

Prodrug Metabolism Pharmacokinetics Renal Microdialysis

Optimal Research and Industrial Applications for 8-Aminoguanosine


In Vivo Renal Pharmacology: Potassium-Sparing Diuretic Research

8-Aminoguanosine is the compound of choice for in vivo studies of potassium-sparing diuretics and natriuretics. Its superior natriuretic efficacy (26.6-fold increase) over alternatives like amiloride (13.6-fold) and its direct, intrinsic antikaliuretic effect make it uniquely suited for investigating mechanisms of sodium and potassium handling in the kidney [1]. Its dual action as a prodrug for 8-aminoguanine and as a direct-acting agent provides a rich pharmacological profile for dissection.

Hypertension Models: DOCA-Salt and Volume-Dependent Hypertension Research

For researchers studying volume-dependent or salt-sensitive hypertension, 8-aminoguanosine offers a validated and quantifiable effect. Long-term oral administration (5 mg/kg/day) has been shown to attenuate the development of hypertension in the DOCA-salt rat model by 31 mm Hg [2]. This makes it a powerful tool for exploring the role of purine metabolism and renal function in blood pressure regulation.

Purine Metabolism and PNP Deficiency Studies: Selective Enzyme Inhibition

In cellular and in vitro models of purine nucleoside phosphorylase (PNP) function or deficiency, 8-aminoguanosine is the optimal selective inhibitor. Unlike other C8-substituted guanosines (8-bromoguanosine, 8-mercaptoguanosine), which are immunomodulatory and can confound results, 8-aminoguanosine provides pure PNP inhibition without activating B-cells [3]. Its well-characterized IC50 of 1.40 µM for human PNP serves as a benchmark for comparing novel inhibitors [4].

Prodrug Pharmacology and Metabolite Tracking Studies

8-Aminoguanosine serves as an exemplary model compound for prodrug research, particularly in the context of renal pharmacology. Its efficient and quantifiable conversion to 8-aminoguanine (peak renal interstitial concentration of ~1025 ng/mL) can be tracked via established HPLC methods [5]. This allows for clear differentiation between the direct effects of the parent compound (e.g., potassium-sparing) and the effects of its metabolite (e.g., natriuresis).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Aminoguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.